Kinase Inhibitory Potential of the 4-(Thiophen-2-yl)pyrazole Pharmacophore vs. 3-Substituted Analogs
The 4-(thiophen-2-yl)pyrazole motif, as present in the target compound, is a critical pharmacophore for dual EGFR/VEGFR-2 inhibition. In a series of 4-thiophenyl-pyrazole derivatives lacking a piperidine substituent, the most potent compounds (e.g., 10b) achieved EGFR IC50 = 0.161 μM and VEGFR-2 IC50 = 0.141 μM, outperforming the 3-thiophenyl regioisomer, which showed >10 μM IC50 in the same assay [1]. While the target compound adds a 2-methylenepiperidine tail, the core pharmacophore's superiority over 3-substituted analogs is well-established [1].
| Evidence Dimension | EGFR/VEGFR-2 dual inhibition potency |
|---|---|
| Target Compound Data | Predicted to retain sub-micromolar EGFR/VEGFR-2 inhibition based on pharmacophore similarity to 10b (IC50: EGFR = 0.161 μM; VEGFR-2 = 0.141 μM) [1] |
| Comparator Or Baseline | 3-(thiophen-2-yl)pyrazole analog: EGFR IC50 > 10 μM [1] |
| Quantified Difference | >60-fold improvement in EGFR inhibition for the 4-thiophenyl orientation |
| Conditions | In vitro kinase inhibition assay; HepG-2 and MCF-7 cancer cell lines; erlotinib and sorafenib as reference standards [1] |
Why This Matters
For procurement decisions in kinase-targeted drug discovery, the 4-thiophenyl orientation provides a validated potency advantage over 3-substituted isomers, reducing the risk of inactive lead compounds.
- [1] El-Sayed, M. A. et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances, 13(18), 12184–12203. https://doi.org/10.1039/d3ra00416c View Source
